molecular formula C4H10N4O2 B13440389 2-Amino-3-guanidino-propionic acid CAS No. 2462-51-3

2-Amino-3-guanidino-propionic acid

Cat. No.: B13440389
CAS No.: 2462-51-3
M. Wt: 146.15 g/mol
InChI Key: XNBJHKABANTVCP-REOHCLBHSA-N
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Description

2-Amino-3-guanidino-propionic acid, also known as β-guanidinopropionic acid, is a compound with the molecular formula C4H10N4O2. It is a white crystalline powder that is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-guanidino-propionic acid typically involves the reaction of L-alanine with guanidine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity. One common method involves the use of hydrochloric acid to facilitate the reaction, resulting in the formation of the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-guanidino-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-Amino-3-guanidino-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-guanidino-propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes involved in metabolic pathways, such as guanidinoacetate methyltransferase.

    Pathways Involved: It influences pathways related to energy metabolism and glucose regulation. .

Comparison with Similar Compounds

2-Amino-3-guanidino-propionic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBJHKABANTVCP-REOHCLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179363
Record name alpha-Amino-beta-guanidinopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14191-91-4, 2462-51-3
Record name L-α-Amino-β-guanidinopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14191-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Amino-beta-guanidinopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, 3-((aminoiminomethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Amino-beta-guanidinopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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